Troxacitabine

Drug Resistance Nucleoside Transporters Leukemia

Procure Troxacitabine, an L-configuration deoxycytidine analog, for AML research where cytarabine resistance is mediated by transporter downregulation or CDA overexpression. Its passive cellular uptake, CDA resistance, and complete DNA chain termination provide a distinct mechanism of action. Preclinically validated for imatinib-resistant CML and synergistic with gemcitabine in pancreatic models.

Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
Cat. No. B1207410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTroxacitabine
Synonyms1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine
2R(-)-cis-HMD-cytosine
2R(-)-trans-HMD-cytosine
BCH 4556
BCH-4556
beta-L-dioxolane-cytidine
HMD-cytosine
troxacitabine
troxacitabine, 2R(-)-cis-isomer
troxacitabine, 2R(-)-trans-isomer
troxacitabine, 2S(-)-trans-isomer
troxacitabine, cis-(+-)-isomer
troxacitabine, trans-(+-)-isomer
Troxatyl
Molecular FormulaC8H11N3O4
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1C(OC(O1)CO)N2C=CC(=NC2=O)N
InChIInChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)
InChIKeyRXRGZNYSEHTMHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Troxacitabine Procurement: Overview of a Clinically Advanced, Unnatural L-Nucleoside Antimetabolite


Troxacitabine (Troxatyl™; BCH-4556) is a synthetic deoxycytidine analog distinguished by its unnatural L-configuration and unique 1,3-dioxolane sugar ring, in which the 3'-carbon is replaced by an oxygen atom [1]. This stereochemical inversion confers a distinct biological profile compared to its natural D-enantiomer counterparts [2]. It is a prodrug that requires intracellular phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate form, which then acts as a complete DNA chain terminator and inhibitor of DNA polymerases, leading to S-phase specific cytotoxicity [3]. Its development history includes Phase II/III clinical evaluation in oncology, with orphan drug designation previously granted for acute myeloid leukemia (AML) [4].

Troxacitabine Substitution Risk: Why L-Nucleoside Analogs Are Not Interchangeable with D-Enantiomer Standard-of-Care Agents


Generic substitution between nucleoside analogs is not scientifically valid due to profound differences in their chiral-specific interactions with key metabolic enzymes and transporters. Troxacitabine's unnatural L-stereochemistry dictates a unique cellular uptake mechanism that is largely independent of specialized nucleoside transporters, a property not shared by most D-enantiomer analogs like cytarabine and gemcitabine [1]. Furthermore, its resistance to deamination by cytidine deaminase (CDA) prevents its rapid metabolic inactivation, a primary mechanism of resistance to cytarabine [2]. Therefore, substituting troxacitabine with a D-enantiomer analog based solely on its classification as a 'deoxycytidine analog' would introduce significant, and likely deleterious, alterations in pharmacokinetics, resistance profile, and therapeutic activity [3]. The quantitative evidence below substantiates these critical points of differentiation.

Quantitative Evidence for Troxacitabine Differentiation vs. Cytarabine, Gemcitabine & Lamivudine


Superior Resilience to Nucleoside Transport Deficiency vs. Cytarabine and Gemcitabine

A critical determinant of clinical resistance to nucleoside analogs is reduced cellular uptake due to deficient nucleoside transporter activity. In a direct comparative study using a nucleoside transport-deficient CEM/ARAC8C cell line, troxacitabine demonstrated a markedly reduced shift in resistance compared to cytarabine and gemcitabine. Troxacitabine resistance increased only 7-fold, whereas cytarabine resistance increased 1,150-fold and gemcitabine resistance increased 432-fold relative to the parental CCRF-CEM line [1].

Drug Resistance Nucleoside Transporters Leukemia Cytarabine Gemcitabine

Intrinsic Resistance to Cytidine Deaminase (CDA)-Mediated Inactivation vs. Cytarabine

Cytarabine (ara-C) is rapidly deaminated and inactivated by cytidine deaminase (CDA), a key clinical resistance mechanism. In stark contrast, troxacitabine is structurally resistant to deamination by CDA, resulting in a profoundly extended terminal half-life. Troxacitabine's terminal half-life is 82 hours, whereas cytarabine's terminal half-life is typically 10-180 minutes (approximately 0.2-3 hours) depending on dose and schedule [1][2].

Pharmacokinetics Drug Stability Cytidine Deaminase Cytarabine Resistance Half-life

Divergent Anticancer vs. Antiviral Activity Profile Compared to Lamivudine (3TC)

Troxacitabine and lamivudine (3TC) are both L-nucleoside analogs and share a common enzyme target (dCK) for activation, but a single atomic substitution in the sugar ring profoundly alters their biological activity. Troxacitabine, which contains an oxygen atom in the dioxolane ring, demonstrates broad-spectrum anticancer cytotoxicity. In contrast, lamivudine, which contains a sulfur atom in the oxathiolane ring, is a potent antiviral agent with negligible anticancer activity [1].

Chiral Specificity Structure-Activity Relationship Anticancer Antiviral Lamivudine

Potent Preclinical Activity in Imatinib-Resistant Chronic Myeloid Leukemia (CML) Models

In preclinical models of CML, troxacitabine demonstrated equivalent potency against both imatinib-sensitive (KBM5, KBM7) and imatinib-resistant (KBM5-R, KBM7-R) cell lines. The IC50 values for troxacitabine were 0.5-1 μmol/L in all cell lines, whereas imatinib's potency was markedly reduced in the resistant lines [1]. Furthermore, in vivo studies using a KBM5 xenograft model of late-stage disease showed that troxacitabine significantly increased lifespan while imatinib did not, and the combination led to long-term survival in some mice [2].

Imatinib Resistance Chronic Myeloid Leukemia Preclinical Efficacy Xenograft Models Synergy

Troxacitabine Procurement Justification: Validated Research & Industrial Application Scenarios


Investigating and Overcoming Cytarabine Resistance in Leukemia Models

Procure troxacitabine for in vitro and in vivo studies focused on cytarabine-resistant acute myeloid leukemia (AML). This is directly supported by evidence showing that troxacitabine's primary mechanism of action—passive diffusion for cellular uptake and resistance to CDA deamination—circumvents the two most common resistance pathways to cytarabine: downregulation of nucleoside transporters and overexpression of cytidine deaminase. [1].

Development of Therapies for Imatinib-Resistant Chronic Myeloid Leukemia (CML)

Troxacitabine is an ideal lead compound or combination partner for research programs targeting BCR-ABL kinase inhibitor resistance. As shown in Section 3, it maintains full cytotoxic potency in CML cell lines engineered for imatinib resistance and demonstrates significant in vivo efficacy as a single agent in late-stage, imatinib-resistant xenograft models. [1].

Evaluating Synergistic Cytotoxicity in Combination with Gemcitabine or Topoisomerase Inhibitors

Preclinical evidence demonstrates additive or synergistic effects when troxacitabine is combined with gemcitabine in pancreatic cancer models [1] and with imatinib in CML [2]. Furthermore, clinical investigators have prioritized combination studies with agents like topotecan. Procurement for these specific combination research programs is scientifically justified based on existing efficacy data and non-overlapping resistance mechanisms. [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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